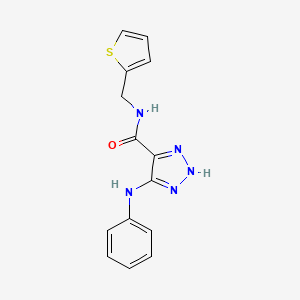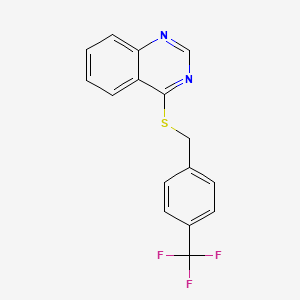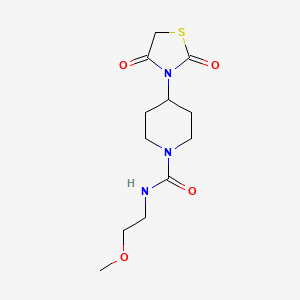![molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8](/img/structure/B2503454.png)
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a heterocyclic chemical substance known for its unique structure and significant applications in various fields, such as chemistry, biology, and medicine. The fusion of a pyrazole ring with a thiazole ring, adorned with fluorine and carboxylic acid functionalities, endows the compound with distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the thiazole ring, followed by its functionalization. One common route involves the condensation of 3-fluorobenzaldehyde with thioamide in the presence of an oxidizing agent to form the thiazole core. This intermediate is then reacted with a trifluoromethylated pyrazole carboxylic acid under specific conditions such as solvent choice and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimized methods focusing on cost-efficiency and environmental sustainability are used. This involves employing catalysts and green chemistry principles to minimize waste and energy consumption. Continuous flow processes and microwave-assisted synthesis are emerging as effective techniques to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations where the carboxylic acid group might be converted into higher oxidation states.
Reduction: Reduction reactions often target the carbonyl functionalities within the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonates, and alkylating agents under controlled temperatures and solvent conditions.
Major Products Formed
The major products of these reactions are usually derivatives of the original compound with modified functional groups, enhancing its applicability in diverse chemical contexts. For instance, oxidation might yield aldehydes or ketones, while reduction could form alcohol derivatives.
Scientific Research Applications
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a broad spectrum of applications across various scientific domains:
Chemistry
The compound serves as a pivotal building block in the synthesis of more complex molecules due to its versatile reactive sites.
Biology
In biological research, it is explored for its potential as an enzyme inhibitor, interacting with key biological pathways.
Medicine
Medically, it shows promise in drug development, particularly in the design of anti-inflammatory and anticancer agents due to its ability to interact with specific molecular targets.
Industry
Industrially, it is utilized in the synthesis of high-performance materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with cellular proteins and enzymes. It acts by binding to the active sites of these molecules, thereby inhibiting their normal function. This inhibition can disrupt critical biological pathways, leading to desired therapeutic effects in medical applications.
Molecular Targets and Pathways
The primary molecular targets include kinases, proteases, and other enzymatic proteins involved in inflammatory and oncogenic pathways. By modulating these targets, the compound exerts its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
1-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
1-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups which confer distinct properties such as enhanced stability, selectivity in biological interactions, and higher efficacy in its applications. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, differentiating it from similar compounds.
Properties
IUPAC Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFBAQPLVTJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)
![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)


![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/new.no-structure.jpg)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2503392.png)
![2-(benzylsulfanyl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2503394.png)
